Fmoc-N-Methyl-Phenylalanine-OPfp is a chemical compound that plays a significant role in peptide synthesis and drug development. It is a derivative of phenylalanine, which is an essential amino acid. The compound is particularly noted for its utility in solid-phase peptide synthesis (SPPS) due to the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which allows for selective deprotection and coupling reactions. The OPfp moiety (pentafluorophenyl ester) enhances the reactivity of the carboxylic acid, facilitating efficient coupling with amines during peptide synthesis.
This compound is synthesized from commercially available starting materials, including N-methylphenylalanine and pentafluorophenyl esters. The methods for its synthesis are well-documented in various scientific literature and patents, emphasizing its relevance in peptide chemistry and synthetic organic chemistry.
Fmoc-N-Methyl-Phenylalanine-OPfp can be classified as:
The synthesis of Fmoc-N-Methyl-Phenylalanine-OPfp typically involves several key steps:
These reactions are typically conducted under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Fmoc-N-Methyl-Phenylalanine-OPfp has a complex molecular structure characterized by:
The structure can be visualized using molecular modeling software or derived from X-ray crystallography data when available. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure.
Fmoc-N-Methyl-Phenylalanine-OPfp participates in various chemical reactions primarily during peptide synthesis:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. For example, using DMF as a solvent often leads to higher yields in coupling reactions due to its ability to solvate polar reactants effectively.
The mechanism by which Fmoc-N-Methyl-Phenylalanine-OPfp acts during peptide synthesis involves:
Kinetic studies often reveal that using activated esters like OPfp significantly increases reaction rates compared to unactivated counterparts due to lower activation energy barriers.
Relevant analyses include thermal stability assessments and spectroscopic evaluations (NMR, IR).
Fmoc-N-Methyl-Phenylalanine-OPfp is widely used in:
N-methylation exerts multifaceted effects on peptide properties through well-defined physicochemical mechanisms:
Table 1: Pharmacological Benefits of N-Methylation in Peptide Therapeutics
Property Modified | Effect of N-Methylation | Impact on Therapeutic Profile |
---|---|---|
Metabolic Stability | ↑ Resistance to proteases | Extended plasma half-life; reduced dosing frequency |
Membrane Permeability | ↑ Passive diffusion | Improved oral bioavailability; enhanced tissue penetration |
Receptor Selectivity | ↑ Conformational rigidity | Higher target affinity; reduced off-target effects |
Aqueous Solubility | ↓ Aggregation propensity | Improved formulation characteristics; reduced immunogenicity |
Marine organisms have evolutionarily harnessed N-methylation to optimize peptide function in hostile environments. Over 60% of bioactive marine cyclopeptides contain at least one N-methylated residue, a prevalence far exceeding terrestrial counterparts [2] [7]. Key examples include:
The evolutionary success of these motifs informs rational drug design: Marine N-methylated cyclopeptides consistently demonstrate 10–1000-fold higher bioactivity than their non-methylated analogs against parasites, fungi, and cancer cells [3] [7]. Their bioactivity persists in the nanomolar range even after exposure to mammalian plasma—a testament to the stability conferred by N-methylation.
Table 2: Clinically Significant Marine Cyclopeptides Utilizing N-Methylation
Peptide | Source Organism | N-Methylated Residues | Bioactivity | Clinical Status |
---|---|---|---|---|
Plitidepsin | Aplidium albicans | N-Me-L-tyrosine | Antiviral (SARS-CoV-2 EC₉₀=0.88 nM) | Approved (COVID-19/EU) |
Soblidotin | Marine bacterium | N-Me-L-leucine | Antimitotic (IC₅₀=3.4 nM) | Phase III (NSCLC) |
Nocathiacin I | Nocardia sp. | N-Me-L-cysteine | Antibacterial (MRSA MIC=0.008 μg/mL) | Preclinical |
Iheyamide A | Bacillus sp. | N-Me-L-glutamine | Antitrypanosomal (IC₅₀=110 nM) | Lead Optimization |
Fmoc-N-Me-Phe-OPfp (CAS 86060-92-6) is a chemically optimized derivative specifically engineered for solid-phase peptide synthesis (SPPS). Its molecular architecture integrates three critical functionalities:
Table 3: Physicochemical Properties and Reactivity Data for Fmoc-N-Me-Phe-OPfp
Property | Specification | Analytical Method | Significance in SPPS |
---|---|---|---|
Molecular Weight | 553.5 g/mol | MS | Calculates stoichiometry |
Melting Point | 132–136°C | DSC | Purity assessment |
Specific Rotation | [α]²⁰/D = −55.0±3° (c=1%, DMF) | Polarimetry | Confirms L-configuration |
Solubility | >150 mg/mL in DMF, DCM, or NMP | HPLC | Ensures coupling efficiency |
Storage Stability | 2–8°C (desiccated) | Stability studies | Prevents hydrolysis |
Coupling Kinetics | t₁/₂ < 5 min (vs. H-Gly-resin) | Online FTIR | Enables rapid synthesis |
The OPfp ester’s exceptional reactivity mitigates steric hindrance from the N-methyl group—a historical challenge in coupling N-methylated amino acids. When deployed in Fmoc-SPPS protocols, Fmoc-N-Me-Phe-OPfp achieves >99.5% coupling yields within 20 minutes, even for sequences with consecutive N-methyl residues [4] [6]. Its application extends beyond SPPS to solution-phase fragment condensation and macrocyclization, where minimized epimerization risk (<0.3%) is critical for chiral integrity [10]. Commercial availability with stringent quality control (≥99.0% HPLC purity) further solidifies its role as an indispensable building block for advanced peptide therapeutics.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0